molecular formula C14H12FN5O3 B2541080 2-(2-fluorophenoxy)-N-(5-(1-methyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl)acetamide CAS No. 1170414-30-8

2-(2-fluorophenoxy)-N-(5-(1-methyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl)acetamide

Cat. No.: B2541080
CAS No.: 1170414-30-8
M. Wt: 317.28
InChI Key: BQDJPZSORRMHAM-UHFFFAOYSA-N
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Description

2-(2-fluorophenoxy)-N-(5-(1-methyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl)acetamide is a useful research compound. Its molecular formula is C14H12FN5O3 and its molecular weight is 317.28. The purity is usually 95%.
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Scientific Research Applications

Antioxidant Activity and Coordination Complexes

Research involving pyrazole-acetamide derivatives, specifically in the context of novel Co(II) and Cu(II) coordination complexes, demonstrates the impact of hydrogen bonding on self-assembly processes. These complexes exhibit significant antioxidant activity, suggesting potential applications in addressing oxidative stress-related pathologies or in the development of antioxidant agents (Chkirate et al., 2019).

Anticancer Applications

Derivatives of 1,3,4-oxadiazole have been explored for their role as Collapsin Response Mediator Protein 1 (CRMP 1) inhibitors, showcasing potential in small lung cancer treatment. This illustrates the compound's relevance in designing novel therapeutic agents targeting specific cancer pathways (Panchal et al., 2020).

Anti-Inflammatory Activity

The synthesis of certain acetamide derivatives has revealed anti-inflammatory activity, indicating the chemical's potential in developing new anti-inflammatory drugs. Such compounds, upon synthesis, were tested and showed significant activity, hinting at their utility in medicinal chemistry for inflammation-related disorders (Sunder & Maleraju, 2013).

Molecular Docking and Drug Design

Computational and pharmacological evaluations of oxadiazole and pyrazole derivatives have been conducted to assess toxicity, tumor inhibition, antioxidant, analgesic, and anti-inflammatory actions. This comprehensive approach underlines the application of such compounds in the early stages of drug development and the prediction of drug efficacy through in silico methods (Faheem, 2018).

Photovoltaic Efficiency and Ligand-Protein Interactions

Studies on benzothiazolinone acetamide analogs have explored their spectroscopic properties, quantum mechanical aspects, ligand-protein interactions, and potential in photovoltaic efficiency modeling. Such research demonstrates the multifaceted applications of acetamide derivatives in both biological systems and renewable energy technologies (Mary et al., 2020).

Properties

IUPAC Name

2-(2-fluorophenoxy)-N-[5-(2-methylpyrazol-3-yl)-1,3,4-oxadiazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12FN5O3/c1-20-10(6-7-16-20)13-18-19-14(23-13)17-12(21)8-22-11-5-3-2-4-9(11)15/h2-7H,8H2,1H3,(H,17,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQDJPZSORRMHAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC=N1)C2=NN=C(O2)NC(=O)COC3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12FN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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